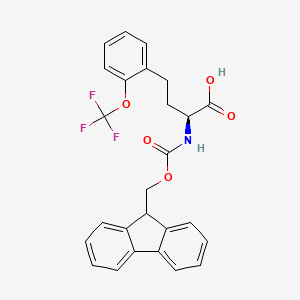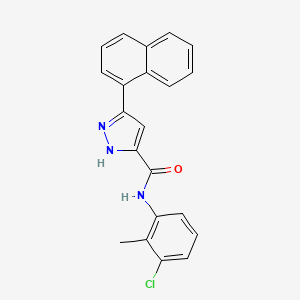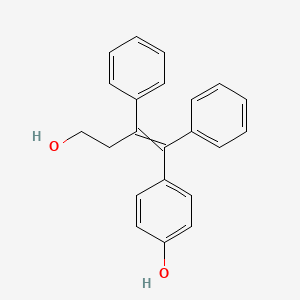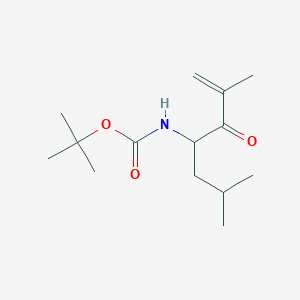
Fmoc-Hph(2-OCF3)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Hph(2-OCF3)-OH: is a synthetic compound used primarily in peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group in peptide synthesis. The presence of the 2-OCF3 group adds unique chemical properties to the compound, making it valuable in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Hph(2-OCF3)-OH typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group, which is introduced through a reaction with Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).
Introduction of the 2-OCF3 Group: The 2-OCF3 group is introduced through a nucleophilic substitution reaction, often using trifluoromethylating agents.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring.
Reduction: Reduction reactions can be performed on the carbonyl groups.
Substitution: The 2-OCF3 group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used in peptide synthesis as a protecting group for amino acids.
- Acts as a building block for more complex organic molecules.
Biology:
- Utilized in the synthesis of peptide-based drugs and biomolecules.
Medicine:
- Plays a role in the development of therapeutic peptides and proteins.
Industry:
- Employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Fmoc-Hph(2-OCF3)-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, typically using piperidine. The 2-OCF3 group may influence the compound’s reactivity and stability, affecting the overall synthesis process.
Comparison with Similar Compounds
Fmoc-Hph-OH: Lacks the 2-OCF3 group, making it less reactive in certain chemical reactions.
Boc-Hph(2-OCF3)-OH: Uses a different protecting group (Boc) which requires different deprotection conditions.
Uniqueness:
- The presence of the 2-OCF3 group in Fmoc-Hph(2-OCF3)-OH provides unique chemical properties, such as increased reactivity and stability, making it valuable in specific synthetic applications.
Properties
Molecular Formula |
C26H22F3NO5 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-(trifluoromethoxy)phenyl]butanoic acid |
InChI |
InChI=1S/C26H22F3NO5/c27-26(28,29)35-23-12-6-1-7-16(23)13-14-22(24(31)32)30-25(33)34-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21-22H,13-15H2,(H,30,33)(H,31,32)/t22-/m0/s1 |
InChI Key |
NAFAOGMPPYEXGE-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(19-Oxo-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,9,13,15,17-heptaen-9-yl) acetate](/img/structure/B12507544.png)


![(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucito](/img/structure/B12507557.png)
![(2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12507567.png)

![(5-Amino-1,2,4-thiadiazol-3-yl)({[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]oxy}imino)acetic acid](/img/structure/B12507582.png)



![2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12507600.png)
![7-(4-fluorophenyl)-5-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12507607.png)


